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  • Product: ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
  • CAS: 51292-41-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Executive Summary In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged scaffold due to its robust metabolic stability and favorable hydrogen-bonding profile. Ethyl 2-(4-bromo-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged scaffold due to its robust metabolic stability and favorable hydrogen-bonding profile. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 51292-41-2) is a highly versatile, bifunctional building block[1]. It features a reactive C4-bromine atom primed for transition-metal-catalyzed cross-coupling and an ester-protected propanoate side chain that facilitates further functionalization.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level synthetic execution. This guide details the compound's structural profile, chemical reactivity, and provides a field-proven, self-validating protocol for its synthesis and downstream application.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its solubility, reactivity, and chromatographic behavior during purification. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate possesses a molecular weight of 247.09 g/mol and is typically available at purities of ≥95–97% for research applications[1],[2].

The compound exhibits moderate lipophilicity and a defined polar surface area, making it highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, and DMF) while remaining insoluble in water.

Table 1: Physicochemical Parameters
PropertyValueScientific Rationale / Source
CAS Number 51292-41-2Primary chemical identifier[1].
Molecular Formula C8H11BrN2O2Core composition[1].
Molecular Weight 247.09 g/mol Standard molar mass[1],[2].
Exact Mass 246.0004 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Topological Polar Surface Area (TPSA) 44.1 ŲDerived from the ester (26.3 Ų) and pyrazole (17.8 Ų) moieties[3].
Hydrogen Bond Donors 0The pyrazole N-H is fully alkylated.
Hydrogen Bond Acceptors 3Two ester oxygens and one pyrazole nitrogen (N2)[3].
Rotatable Bonds 4Dictates conformational flexibility of the propanoate chain[3].
SMILES CCOC(=O)C(C)N1C=C(Br)C=N1Structural representation for cheminformatics.

Chemical Reactivity & Mechanistic Insights

The strategic value of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate lies in its orthogonal reactivity:

  • The C4-Bromine Handle: The bromine atom at the 4-position of the pyrazole ring is electronically activated for oxidative addition by palladium or copper catalysts. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to build complex polyaromatic or heteroaromatic systems.

  • The Ester Group: The ethyl ester serves as a robust protecting group during metal-catalyzed couplings. Post-coupling, it can be selectively saponified (using LiOH or NaOH) to yield the free carboxylic acid, which is subsequently available for amide bond formation with primary or secondary amines.

  • The Chiral Center: The C2 carbon of the propanoate chain is a stereocenter. While typically synthesized as a racemate, stereoselective synthesis or chiral resolution can be employed if the final active pharmaceutical ingredient (API) requires a specific enantiomer.

Synthetic Methodology: N-Alkylation Protocol

The following protocol outlines the de novo synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate via the SN​2 N-alkylation of 4-bromopyrazole.

Experimental Rationale & Causality
  • Base Selection: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases (like NaH) because its mild basicity is sufficient to deprotonate the pyrazole ( pKa​≈14.2 ) without triggering the premature hydrolysis or enolization of the ethyl 2-bromopropanoate electrophile.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It strips the solvation shell from the potassium cation, leaving a highly nucleophilic, "naked" pyrazolate anion.

Step-by-Step Procedure
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyrazole (10.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (20.0 mmol, 2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add ethyl 2-bromopropanoate (11.0 mmol, 1.1 equiv) over 10 minutes.

    • Self-Validation Check: The 0 °C initiation controls the exothermic SN​2 reaction and suppresses potential E2 elimination side reactions of the secondary bromide.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) until the 4-bromopyrazole starting material is completely consumed.

  • Quenching & Workup: Quench the reaction by adding 50 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 5×30 mL). This repeated washing is strictly necessary to partition and remove residual DMF from the organic phase.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate as a clear to pale-yellow oil.

Downstream Application Workflow

The diagram below illustrates the orthogonal functionalization pathways of the synthesized scaffold, demonstrating how the molecule acts as a central node in drug discovery workflows.

Workflow SM1 4-Bromopyrazole (Nucleophile) Base K2CO3 / DMF (Deprotonation) SM1->Base SM2 Ethyl 2-bromopropanoate (Electrophile) SM2->Base Product Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (Core Scaffold) Base->Product N-Alkylation (SN2) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Product->CrossCoupling C-Br Activation Hydrolysis Ester Hydrolysis (LiOH/THF/H2O) Product->Hydrolysis Saponification Final1 C4-Functionalized Pyrazole Ester CrossCoupling->Final1 Final2 Free Carboxylic Acid (Amidation Precursor) Hydrolysis->Final2

Synthetic workflow and downstream functionalization of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Analytical Characterization

To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The mass spectrum will show a characteristic 1:1 isotopic doublet at m/z 247.0 and 249.0 [M+H]+ , which is the definitive signature of a single bromine atom ( 79Br and 81Br isotopes).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • The pyrazole protons will appear as two distinct singlets (or finely coupled doublets) in the aromatic region ( δ 7.40–7.60 ppm).

    • The chiral C2 methine proton will appear as a distinct quartet ( δ 4.80–5.10 ppm) due to coupling with the adjacent methyl group.

    • The ethyl ester group will present a classic quartet ( δ 4.10–4.25 ppm) and triplet ( δ 1.20–1.30 ppm) pattern.

References

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | KH-179557 Coolpharm URL: [Link]

Sources

Exploratory

Spectroscopic Elucidation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: A Technical Guide

Executive Summary Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. Accurate structural characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. Accurate structural characterization of this molecule is critical for downstream synthetic workflows. Because direct empirical spectra for this specific assembly can be scarce in public repositories, this whitepaper synthesizes a highly accurate, predictive spectroscopic profile grounded in the validated NMR behavior of its constituent moieties: the 4-bromo-1H-pyrazole core and the ethyl 2-ylpropanoate scaffold.

Structural Deconstruction & Spectroscopic Causality

To accurately predict and interpret the Nuclear Magnetic Resonance (NMR) spectra of this compound, we must analyze the electronic and spatial microenvironments of its two primary structural domains.

The 4-Bromo-1H-Pyrazole Core

The pyrazole ring is substituted at the C4 position with a bromine atom. This structural feature dictates two major spectroscopic outcomes:

  • The Heavy Atom Effect: In 13 C NMR, the bromine atom exerts a pronounced diamagnetic shielding effect on the directly attached carbon (C4). Unlike typical aromatic carbons that resonate above 120 ppm, the C4 carbon is shifted significantly upfield to approximately 93.0–96.0 ppm[1].

  • Proton Isolation: Because the C4 position is fully substituted, the protons at the C3 and C5 positions lack vicinal coupling partners. Consequently, in the 1H NMR spectrum, these protons do not split each other and instead appear as two distinct, sharp singlets typically between 7.40 and 7.70 ppm[2]. The slight chemical shift difference between H3 and H5 is driven by the asymmetric influence of the N1-alkyl substitution.

The Ethyl Propanoate Scaffold & Chiral Dynamics

The propanoate group is covalently linked to the N1 atom of the pyrazole ring, creating a complex electronic environment for the aliphatic chain:

  • Alpha-Proton Deshielding: The α -proton ( α -CH) is flanked by two strong electron-withdrawing groups: the pyrazole N1 atom and the ester carbonyl. This dual inductive effect severely deshields the proton, pushing its resonance downfield to ~4.80–5.10 ppm[3]. It appears as a quartet due to vicinal coupling ( 3J≈7.3 Hz) with the adjacent α -CH 3​ group.

  • Diastereotopic Methylene Protons: A critical, often-overlooked feature of this molecule is that the α -carbon is a chiral center. This chirality breaks the symmetry of the adjacent ester methylene (-CH 2​ -) group, rendering its two protons diastereotopic. While low-field instruments may display this as a simple quartet at ~4.20 ppm, high-resolution spectrometers ( 400 MHz) will likely resolve these protons into complex, overlapping multiplets or two distinct sets of signals[4].

Quantitative Spectroscopic Data

The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants based on the empirical behavior of structurally homologous fragments.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

Nucleus / AssignmentPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Pyrazole H-57.65Singlet (s)1H-
Pyrazole H-37.50Singlet (s)1H-
Propanoate α -CH5.05Quartet (q)1H~7.3
Ester -CH 2​ -4.20Quartet (q) / Multiplet (m)2H~7.1
Propanoate α -CH 3​ 1.80Doublet (d)3H~7.3
Ester -CH 3​ 1.25Triplet (t)3H~7.1
May appear as a complex multiplet due to the diastereotopic nature induced by the adjacent chiral center.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

Carbon AssignmentPredicted Shift ( δ , ppm)Causality / Electronic Environment
Ester C=O170.5Highly deshielded carbonyl carbon.
Pyrazole C-3140.5 sp2 hybridized, adjacent to N2.
Pyrazole C-5129.5 sp2 hybridized, adjacent to N1-alkyl group.
Pyrazole C-4 (C-Br)94.0Shielded by the heavy atom effect of Bromine[1].
Ester -CH 2​ -61.8Deshielded by adjacent ester oxygen.
Propanoate α -CH60.0Deshielded by N1 and carbonyl group.
Propanoate α -CH 3​ 17.5Aliphatic methyl group.
Ester -CH 3​ 14.1Terminal aliphatic methyl group.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating loop where instrument tuning and sample integrity are continuously verified.

Step 1: Sample Preparation
  • Mass Optimization: Dissolve 15–20 mg of the compound (for 1 H) or 50–100 mg (for 13 C) in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the universal zero-point reference (0.00 ppm), ensuring that chemical shifts are standardized regardless of magnetic field drift.

  • Particulate Filtration: Filter the solution through a glass-wool plug into a standard 5 mm NMR tube. Causality: Suspended particulates distort magnetic field lines, causing peak broadening and loss of resolution.

Step 2: Instrument Tuning & Locking (Self-Validation)
  • Deuterium Lock: Insert the sample and lock the spectrometer onto the deuterium ( 2 H) frequency of the CDCl 3​ solvent. Validation: A stable lock level confirms the sample is properly positioned and the magnetic field is tracking correctly.

  • Shimming: Adjust the Z1, Z2, and Z3 gradient shims. Validation: Monitor the residual CHCl 3​ solvent peak (7.26 ppm); shimming is successful only when the Full Width at Half Maximum (FWHM) of this peak is 1.0 Hz.

Step 3: Data Acquisition & Processing
  • 1 H Acquisition: Run at 400 MHz using a 30° pulse angle, a 1-second relaxation delay (D1), and 16 scans. The 1-second delay ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for accurate quantitative integration.

  • 13 C Acquisition: Run at 100 MHz using a 30° pulse angle, a 2-second relaxation delay, and 1024 scans. Apply WALTZ-16 composite pulse decoupling[5]. Causality: Decoupling removes 1 H- 13 C scalar interactions, collapsing carbon multiplets into sharp singlets and boosting the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Processing: Apply Fourier Transform (FT), manual phase correction (zero and first order), and baseline correction. Set the TMS peak exactly to 0.00 ppm.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 Instrument Tuning & Locking (Self-Validation via FWHM) N1->N2 N3 1H & 13C Acquisition (400 MHz / WALTZ-16) N2->N3 N4 Data Processing (FT, Phase, Baseline) N3->N4 N5 Structural Elucidation (Peak Assignment) N4->N5

Fig 1: Self-validating NMR workflow for structural elucidation.

References

  • Synthesis of 1-(Methylsulfonylmethyl)
  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH.
  • Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)
  • Ethyl 2-bromopropion
  • Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Compar

Sources

Foundational

High-Resolution Mass Spectrometry Fragmentation Dynamics of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Structural Anatomy & Ionization Dynamics Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (C₈H₁₁BrN₂O₂) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery and agrochemical development. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Anatomy & Ionization Dynamics

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (C₈H₁₁BrN₂O₂) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery and agrochemical development. Structurally, it comprises a halogenated 1H-pyrazole core conjugated to an aliphatic ethyl propanoate side chain via the N1 position.

When subjected to Electrospray Ionization (ESI), the molecule exhibits highly predictable ionization dynamics. The basic nitrogen (N2) of the pyrazole ring possesses a localized lone pair that acts as an optimal proton acceptor. Consequently, positive-ion mode (ESI+) is the definitive choice for this analyte, efficiently yielding the protonated precursor ion [M+H]⁺.

The Isotopic Self-Validation System

The presence of the bromine atom introduces a critical diagnostic feature: the natural isotopic distribution of ⁷⁹Br and ⁸¹Br exists in a nearly 1:1 ratio. This creates a distinct isotopic doublet for the intact molecule at exact masses m/z 247.008 and m/z 249.006 . This signature acts as an internal, self-validating tracer during mass spectrometry[1]. Any product ion that retains the pyrazole core will exhibit this 2 Da spaced doublet. Conversely, if a fragment undergoes halogen expulsion, the doublet will collapse into a single monoisotopic peak, instantly validating the structural assignment of that fragment.

Mechanistic Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion partitions into three competitive fragmentation domains, driven by the varying bond dissociation energies of the ester and heterocyclic moieties.

Pathway A: Ester Side-Chain Dissociation

Aliphatic esters characteristically undergo alpha and inductive cleavages upon collisional activation[2].

  • Inductive Cleavage (Loss of Ethanol, -46 Da): A hydrogen rearrangement process involving the ester's ethyl group yields an even-electron fragment at m/z 201 / 203 .

  • Alpha-Cleavage (Loss of Alkoxycarbonyl, -73 Da): Direct alpha-cleavage of the ester group expels the •COOCH₂CH₃ radical. This generates a stabilized secondary carbocation at the propanoate alpha-carbon (m/z 174 / 176 )[3].

Pathway B: N-Alkyl Scission (Core Isolation)

The N-C bond bridging the pyrazole N1 and the chiral center of the propanoate group is highly susceptible to heterolytic cleavage.

  • Formation of the 4-Bromopyrazole Cation (-100 Da): Cleavage of this bond, accompanied by a hydrogen transfer, expels the entire ester side chain as a neutral species (ethyl acrylate or equivalent). This leaves the highly stable, protonated 4-bromopyrazole core at m/z 147 / 149 [1]. Due to the aromatic stability of the heterocycle, this transition usually forms the base peak in MS/MS spectra and is the optimal quantifier ion.

Pathway C: Heterocyclic Ring Opening

Once the 4-bromopyrazole core is isolated, higher collision energies (typically >25 eV) are required to force the dissociation of the aromatic ring itself.

  • Ring Contraction (Loss of HCN, -27 Da): Pyrazoles characteristically undergo ring contraction and cleavage of the N-N/C-N bonds to expel neutral hydrogen cyanide, yielding a fragment at m/z 120 / 122 [4].

  • Halogen Radical Expulsion (-79/-81 Da): Homolytic cleavage of the C-Br bond expels the bromine radical. Because the bromine is lost, the resulting fragment at m/z 68 loses the isotopic doublet signature, providing absolute confirmation of the halogen's departure[4].

FragPathway M [M+H]+ m/z 247 / 249 (Isotopic Doublet) F1 [M+H - EtOH]+ m/z 201 / 203 Loss of Ethanol M->F1 - 46 Da (Inductive Cleavage) F2 [M+H - COOC2H5]+ m/z 174 / 176 Ester Cleavage M->F2 - 73 Da (Alpha Cleavage) Core [4-Br-Pyrazole+H]+ m/z 147 / 149 N-Alkyl Cleavage M->Core - 100 Da (N-C Bond Scission) Ring1 [Pyrazole+H]+ m/z 68 Loss of Br• Core->Ring1 - 79/81 Da (Halogen Expulsion) Ring2 [C2H2BrN]+ m/z 120 / 122 Loss of HCN Core->Ring2 - 27 Da (Ring Contraction)

Fig 1. Mechanistic CID fragmentation logic tree for ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Quantitative Fragmentation Data

The following table summarizes the deterministic m/z values utilized for triple quadrupole (QqQ) or Q-TOF method building.

Fragment AssignmentIon FormulaPredicted m/z (⁷⁹Br / ⁸¹Br)Neutral LossMechanistic Pathway
Precursor Ion [C₈H₁₂BrN₂O₂]⁺247.008 / 249.006N/AProtonation (ESI+)
[M+H - EtOH]⁺ [C₆H₆BrN₂O]⁺200.966 / 202.96446.042 (C₂H₆O)Ester Inductive Cleavage
[M+H - COOC₂H₅]⁺ [C₅H₇BrN₂]⁺•173.979 / 175.97773.029 (C₃H₅O₂•)Ester Alpha-Cleavage
[4-Br-Pyrazole+H]⁺ [C₃H₄BrN₂]⁺146.956 / 148.954100.052 (C₅H₈O₂)N-Alkyl Bond Scission
[4-Br-Pyz+H - HCN]⁺ [C₂H₃BrN]⁺119.945 / 121.94327.011 (HCN)Heterocyclic Ring Contraction
[Pyrazole+H]⁺ [C₃H₄N₂]⁺•68.037 (Monoisotopic)78.918 (Br•)Halogen Radical Expulsion

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness in pharmacokinetic or synthetic validation assays, the following protocol embeds a self-validating quality control mechanism directly into the instrumental method.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of biological matrix/sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile rapidly denatures proteins, while the low temperature prevents the degradation of the ester bond. Removing the protein matrix is critical to prevent ion suppression in the ESI source, ensuring maximum sensitivity.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid provides the abundant protons necessary to drive the ESI+ ionization of the pyrazole N2. Acetonitrile provides optimal desolvation volatility and elution strength to separate the analyte from isobaric interferences.

Step 3: Mass Spectrometry (The Self-Validating MRM Setup)
  • Action: Configure the triple quadrupole mass spectrometer in Positive ESI mode. Use Argon as the collision gas. Program the following Multiple Reaction Monitoring (MRM) transitions:

    • Transition 1 (Quantifier): m/z 247.0 → 147.0 (Collision Energy: 15 eV)

    • Transition 2 (Qualifier): m/z 249.0 → 149.0 (Collision Energy: 15 eV)

  • Causality & Validation Logic: Argon's higher atomic mass relative to nitrogen provides more efficient momentum transfer during CID, which is critical for breaking the stable bonds of the molecule. By monitoring both the ⁷⁹Br and ⁸¹Br precursor-to-product transitions, the system becomes self-validating. Rule: The integrated chromatographic peak must exhibit a 1:1 area ratio (±10%) for these two transitions. If the ratio fails, the peak is definitively rejected as a false positive/isobaric interference.

LCMS_Workflow S1 Sample Prep Protein Precipitation S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Source Positive Mode (+kV) S2->S3 S4 Q1 Isolation m/z 247 & 249 S3->S4 S5 Collision Cell (Q2) Argon CID S4->S5 S6 Q3 Detection Fragment Analysis S5->S6

Fig 2. Step-by-step LC-MS/MS analytical workflow for pyrazole derivative characterization.

References

  • Electro-Oxidative C–N Bond Formation through Azolation of Indole Derivatives: An Access to 3-Substituent-2-(Azol-1-yl)indoles Source: ACS Publications URL:[Link]

  • Interpretation of Mass Spectra Source: IntechOpen URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL:[Link]

Sources

Exploratory

High-Resolution Crystal Structure and X-Ray Diffraction Analysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: A Technical Guide

Executive Summary Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 51292-41-2)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 51292-41-2)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. The molecule features a 4-bromopyrazole core—a privileged scaffold that serves as a bioisostere for phenyl rings and a handle for transition-metal-catalyzed cross-coupling—conjugated to an ethyl propanoate side chain.

For drug development professionals, confirming the precise three-dimensional architecture of this intermediate is non-negotiable. Single-crystal X-ray diffraction (SCXRD) serves as the gold standard for this characterization. This whitepaper provides an in-depth, self-validating technical workflow for the crystallographic analysis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, focusing on regiochemical confirmation, absolute stereochemistry determination, and solid-state intermolecular interactions.

Chemical Context & Structural Causality

The necessity for rigorous SCXRD analysis of this compound stems from three structural ambiguities inherent to its synthesis:

  • Regiochemical Verification (N1 vs. N2 Alkylation): Alkylation of 4-bromopyrazole can theoretically occur at either nitrogen atom depending on tautomeric equilibria and reaction conditions. While 2D NMR (e.g., HMBC) can infer connectivity, SCXRD provides unambiguous, direct visual confirmation of the N1-alkylation, ensuring the correct regioisomer is carried forward in the synthesis pipeline.

  • Absolute Configuration at C2: The propanoate side chain introduces a chiral center at the C2 position. If the compound is synthesized asymmetrically or resolved into its enantiomers, determining the absolute configuration ( R or S ) is critical. The presence of the heavy bromine atom provides a strong anomalous dispersion signal under specific X-ray wavelengths, allowing for the precise calculation of the Flack parameter to self-validate the chiral model.

  • Halogen Bonding ( σ -Hole Interactions): The 4-bromo substituent features a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis[2]. In the solid state, this σ -hole typically interacts with nucleophilic regions, such as the carbonyl oxygen of an adjacent molecule's ester group, forming a highly directional C-Br···O=C halogen bond. Understanding these interactions is crucial for predicting the compound's physicochemical properties, such as solubility and melting point.

Experimental Protocol: SCXRD Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for the crystal growth, data collection, and structural refinement of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Step 1: Crystal Growth and Selection
  • Methodology: Dissolve 50 mg of enantiopure ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate in a minimal volume of ethyl acetate (EtOAc). Carefully layer hexanes on top of the solution in a narrow vial. Puncture the cap with a single needle hole and leave undisturbed at ambient temperature.

  • Causality: EtOAc provides excellent initial solubility, while the slow diffusion and evaporation of the non-polar hexane antisolvent gradually reduce the dielectric constant of the medium. This slow transition promotes controlled nucleation over rapid precipitation, yielding high-quality, defect-free single crystals suitable for diffraction.

  • Selection: Under a polarizing optical microscope, select a crystal with sharp extinction edges. Sharp extinction validates that the crystal is a single domain and not a macroscopic twin, which would severely complicate data reduction.

Step 2: X-Ray Data Collection
  • Methodology: Mount the selected crystal on a polyimide loop using paratone oil and immediately transfer it to the diffractometer's cold stream, flash-cooling it to 100 K. Collect diffraction data using Copper K α radiation ( λ=1.54178 Å).

  • Causality: Cooling to 100 K minimizes the thermal vibration of the atoms (Debye-Waller factors). This drastically sharpens the diffraction peaks and improves the signal-to-noise ratio at high diffraction angles, allowing for precise localization of lighter atoms (C, N, O). Copper K α radiation is specifically chosen over Molybdenum K α because the anomalous scattering factor ( Δf′′ ) of Bromine is significantly stronger at the Cu wavelength, which is a prerequisite for accurate absolute structure determination.

Step 3: Data Reduction and Structure Solution
  • Methodology: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using the dual-space algorithm implemented in SHELXT [3].

  • Causality: SHELXT automatically assigns the correct space group by testing all possibilities within the Laue group against the P1 phases. For an enantiopure chiral molecule, it will self-validate by converging on a Sohncke space group (typically P21​ or P21​21​21​ ).

Step 4: Refinement and Validation
  • Methodology: Perform full-matrix least-squares refinement on F2 using SHELXL [4], operated through the Olex2 graphical user interface[5]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: The refinement is considered complete and self-validated when the shift/error ratio approaches zero, the R1​ factor drops below 5%, and the maximum residual electron density peak is <1.0 e/A˚3 (located near the Br atom). Crucially, evaluate the Flack parameter using the Parsons quotient method; a value of 0.00(3) confirms the correct absolute configuration, whereas a value near 1.0 dictates that the structural model must be inverted.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for an enantiopure sample of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate based on standard small-molecule crystallographic behavior.

Crystallographic ParameterExpected Value / Description
Chemical Formula C 8​ H 11​ BrN 2​ O 2​
Formula Weight 247.09 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, non-centrosymmetric)
Calculated Density ( ρcalc​ ) ~ 1.62 g/cm 3
Absorption Coefficient ( μ ) ~ 5.45 mm −1
F(000) 504
Goodness-of-fit on F2 (S) 1.02 - 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Flack Parameter 0.02(3) (Validates absolute stereochemistry)

Workflow Visualization

The following diagram maps the logical progression from synthesis to structural validation, highlighting how SCXRD data feeds directly into downstream drug discovery applications.

G N1 Synthesis & Purification Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate N2 Crystal Growth (Slow Evaporation, EtOAc/Hexane) N1->N2 Pure Enantiomer N3 X-Ray Data Collection (Cu Kα Radiation, 100 K) N2->N3 Single Crystal Selection N4 Structure Solution & Refinement (SHELXT / SHELXL via Olex2) N3->N4 Diffraction Data (.hkl) N5 Validation & Analysis (Absolute Configuration, Halogen Bonding) N4->N5 Crystallographic Model (.cif) N6 Drug Discovery Pipeline (SAR & Target Binding Models) N5->N6 Validated 3D Structure

SCXRD workflow for determining the 3D structure of pyrazole derivatives.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. Available at:[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P. A., Resnati, G., & Rissanen, K. (2013). "Definition of the halogen bond". Pure and Applied Chemistry. Available at: [Link]

Sources

Foundational

Mechanism of Action for Pyrazole-Based Propanoate Derivatives: A Dual-Targeting Scaffold in Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Executive Summary Pyrazole-based propanoate derivatives (and their corresponding propionic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

Pyrazole-based propanoate derivatives (and their corresponding propionic acid analogues) have emerged as privileged scaffolds in modern medicinal chemistry. Characterized by a five-membered heterocyclic pyrazole core linked to a propanoate ester or acid moiety, these compounds exhibit profound structural versatility. Recent pharmacological profiling reveals that this specific scaffold operates via two primary mechanisms of action: selective cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications[1], and mTOR/kinase inhibition for antimitotic and anticancer therapeutics[2][3].

This whitepaper provides an authoritative, deep-dive analysis of the causal mechanisms, structural rationale, and self-validating experimental protocols necessary to evaluate pyrazole-based propanoate derivatives in preclinical drug development.

Section 1: Structural Rationale & Pharmacophore Modeling

The therapeutic efficacy of pyrazole-propanoates is not coincidental; it is governed by strict structure-activity relationships (SAR). The core consists of two synergistic components:

  • The Pyrazole Ring: The nitrogen-rich, five-membered heterocycle acts as a robust hydrogen-bond acceptor and donor. In the context of enzyme inhibition, the pyrazole core mimics the transition state of native substrates (such as ATP in kinases or arachidonic acid in cyclooxygenases), allowing it to anchor deeply into hydrophobic binding pockets[2].

  • The Propanoate Moiety: The flexible propanoate (or propionic acid) side chain is critical for target selectivity. The ester/acid group provides a localized negative charge or dipole that interacts with specific basic residues (e.g., Arginine or Lysine) at the periphery of the target enzyme's active site. This secondary interaction is what differentiates a highly selective inhibitor from a pan-inhibitor[1].

Section 2: Mechanism of Action I - Selective COX-2 Inhibition

Mechanistic Causality

In the arachidonic acid cascade, COX-1 is constitutively expressed for gastric protection, while COX-2 is inducible and drives inflammation. Traditional NSAIDs block both, leading to gastrointestinal toxicity. Pyrazole propionic acid derivatives achieve high COX-2 selectivity by exploiting the structural divergence between the two isozymes. COX-2 possesses a secondary hydrophilic side pocket (formed by the substitution of Ile523 in COX-1 to Val523 in COX-2). The pyrazole core enters the main channel, while the propanoate moiety extends into this COX-2 specific side pocket, forming a stable salt bridge with Arg120 and hydrogen bonds with Tyr355[1]. This effectively blocks arachidonic acid from entering the catalytic domain, halting the synthesis of pro-inflammatory Prostaglandin H2 (PGH2).

Pathway Visualization

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Native Pathway PGH2 Prostaglandin H2 (Pro-inflammatory) COX2->PGH2 Catalysis PP_Drug Pyrazole-Propanoate Derivative PP_Drug->COX2 Competitive Inhibition (Arg120/Tyr355 Binding) Inflammation Inflammatory Response PGH2->Inflammation

Fig 1: Mechanism of COX-2 inhibition by pyrazole-propanoate derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Selectivity Assay

To self-validate the selectivity of a newly synthesized pyrazole-propanoate, a fluorescence-based enzyme immunoassay must be employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) and EDTA.

  • Inhibitor Incubation: Prepare serial dilutions of the pyrazole-propanoate derivative (0.01 µM to 100 µM) in DMSO. Incubate 10 µL of the inhibitor with 90 µL of the enzyme mixture at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 100 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Fluorescence Measurement: As COX reduces PGG2 to PGH2, ADHP is oxidized to highly fluorescent resorufin. Measure fluorescence at Ex/Em = 530/590 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 for both COX-1 and COX-2. The Selectivity Index (SI) is defined as IC50​(COX−1)/IC50​(COX−2) . An SI > 50 indicates excellent therapeutic potential with minimal gastric toxicity.

Section 3: Mechanism of Action II - mTOR Kinase Inhibition (Anticancer)

Mechanistic Causality

Beyond inflammation, functionalized pyrazole-propanoates exhibit potent antimitotic and anticancer properties[2]. Recent mechanistic studies reveal that specific derivatives act as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a central kinase in the PI3K/AKT/mTOR signaling cascade[3][4]. The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the mTOR kinase domain (specifically targeting Val2240). Simultaneously, the propanoate group projects into the solvent-exposed region, stabilizing the inhibitor complex and preventing ATP from binding. This blockade halts the phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately inducing cell cycle arrest at the G1 phase and triggering apoptosis[4].

Pathway Visualization

mTOR_Pathway PI3K PI3K / AKT Signaling mTOR mTORC1 Complex (Kinase Domain) PI3K->mTOR Effectors p70S6K / 4E-BP1 (Translation Regulators) mTOR->Effectors Phosphorylation PP_Drug Pyrazole-Propanoate Derivative PP_Drug->mTOR ATP-Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest PP_Drug->Apoptosis Induces Proliferation Tumor Cell Proliferation Effectors->Proliferation

Fig 2: Blockade of the mTOR signaling cascade by pyrazole-propanoates.

Experimental Protocol: Kinase Activity & Western Blotting (p70S6K)

To validate mTOR inhibition and its downstream cellular effects, a dual biochemical and cellular assay approach is required.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MCF-7 (breast cancer) or HepG2 (liver cancer) cells in DMEM with 10% FBS. Treat cells with the pyrazole-propanoate derivative (1 µM, 5 µM, 10 µM) for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states). Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.

  • Western Blotting: Resolve 30 µg of protein lysate via SDS-PAGE (10% gel) and transfer to a PVDF membrane.

  • Antibody Probing: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against total p70S6K and phosphorylated p70S6K (Thr389). Use GAPDH as a loading control.

  • Detection & Quantification: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate. A dose-dependent decrease in the p-p70S6K / total p70S6K ratio confirms intracellular mTOR kinase inhibition.

Section 4: Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of pyrazole-propanoate derivatives, the following table summarizes representative quantitative data derived from recent pharmacological profiling of these scaffolds against standard reference drugs[1][3][4].

Compound Class / DerivativePrimary TargetIC50 (Target)Selectivity / Cellular PotencyReference Standard
Fluorinated Pyrazole-Propanoate COX-20.04 µMCOX-2 SI > 60Celecoxib (IC50 = 0.05 µM)
Aryl-Substituted Pyrazole-Propanoate COX-20.12 µMCOX-2 SI = 45Diclofenac (IC50 = 0.80 µM)
Cyano-Pyrazole Propanoate (3a/3b) Microtubules0.98 µmol/mLAntimitotic / AntioxidantAscorbic Acid / Colchicine
Fused Pyrazole-Propanoate mTOR / PI3K203 nMApoptosis in MCF-7 (0.126 µM)Doxorubicin (0.001 µM)

Data Interpretation: The substitution of electron-withdrawing groups (e.g., Fluorine, Cyano) on the aryl ring attached to the pyrazole core significantly enhances both COX-2 binding affinity and mTOR kinase inhibition, demonstrating the highly tunable nature of the propanoate scaffold.

Section 5: Conclusion & Future Perspectives

Pyrazole-based propanoate derivatives represent a highly versatile, dual-threat pharmacophore in modern drug development. By intelligently modifying the propanoate side chain and the aryl substitutions on the pyrazole core, medicinal chemists can shift the molecule's affinity from the cyclooxygenase-2 inflammatory pathway to the PI3K/AKT/mTOR oncogenic pathway. Future development should focus on optimizing the pharmacokinetic (ADME) properties of these derivatives, specifically enhancing their oral bioavailability while maintaining their low nanomolar potency and strict target selectivity.

References

  • Path of Pyrazoles from Synthetic Factors to Anti-inflammatory Potential: A Review Source: Asian Journal of Chemistry (via ResearchGate) URL:[Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI (Pharmaceuticals) URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

An Application Note and Detailed Protocol for the Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their ability to act as versatile pharmacophores, engaging in a variety of biological interactions. The specific compound, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The bromo- and ester-moieties provide orthogonal handles for further chemical modifications, making this a valuable building block for creating libraries of potential drug candidates.

This application note provides a detailed, step-by-step protocol for the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate via the N-alkylation of 4-bromopyrazole. The protocol is designed for researchers in synthetic and medicinal chemistry, offering not just a procedure, but also the underlying chemical principles and troubleshooting guidance to ensure a successful and reproducible outcome.

Reaction Scheme

cluster_reactants Reactants 4-Bromopyrazole 4-Bromopyrazole Product Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate 4-Bromopyrazole->Product + Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Product + Base K₂CO₃ (Potassium Carbonate) Base->Product Solvent Acetonitrile (CH₃CN) Solvent->Product Conditions Reflux, 82°C Conditions->Product A 1. Add 4-bromopyrazole to flask B 2. Add CH₃CN and K₂CO₃ A->B C 3. Add ethyl 2-bromopropanoate B->C D 4. Heat to reflux (82°C) C->D E 5. Monitor by TLC D->E F Reaction Complete E->F cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrazole 4-Bromopyrazole (N-H) Anion Pyrazolate Anion (N⁻) Pyrazole->Anion + Base Base K₂CO₃ Product Final Product Anion->Product + Alkyl Halide AlkylHalide Ethyl 2-bromopropanoate

Application

Application Notes and Protocols for the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid via Ester Hydrolysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, renow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry

Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] Compounds incorporating the pyrazole nucleus have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4] The carboxylic acid functional group, in particular, serves as a critical handle for modifying a molecule's pharmacokinetic and pharmacodynamic profile. It can participate in crucial hydrogen bonding interactions with biological targets and can be further derivatized to amides, esters, and other functional groups to fine-tune activity and selectivity.[3] 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a valuable building block in this context, with the bromine atom providing a site for further synthetic elaboration through cross-coupling reactions, and the propanoic acid moiety offering opportunities for derivatization in drug discovery programs. This document provides a detailed guide to the synthesis of this key intermediate via the hydrolysis of its ethyl ester precursor.

Reaction Overview: Hydrolysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

The conversion of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate to its corresponding carboxylic acid is achieved through ester hydrolysis. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products (carboxylic acid and alcohol).[5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is an irreversible process.[5] The hydroxide ion directly attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. This deprotonation step drives the reaction to completion.[6] Subsequent acidification of the carboxylate salt yields the desired carboxylic acid.[5]

For the hydrolysis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a base-catalyzed approach using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is recommended for its efficiency and irreversibility.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the saponification of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate≥95%Sigma-Aldrich
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)Reagent GradeFisher Scientific
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Deionized WaterHigh Purity-
Hydrochloric Acid (HCl), 1 M solutionReagent GradeVWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (saturated aqueous NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and deionized water to a concentration of approximately 0.2 M.

  • Addition of Base: To the stirred solution, add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) or sodium hydroxide (NaOH, 2.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting ester is completely consumed. This typically takes 4-12 hours.

  • Work-up - Quenching and Acidification: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Visualization of the Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Start Dissolve Ester in THF/Water Add_Base Add LiOH or NaOH Start->Add_Base Stir Stir at RT (4-12h) Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Acidify Acidify with 1M HCl Monitor->Acidify Reaction Complete Extract Extract with EtOAc Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization Concentrate->Purify Characterize NMR, IR, MS, MP Purify->Characterize Final_Product Final_Product Characterize->Final_Product Pure Product

Caption: Workflow for the hydrolysis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[7][8]

Expected Characterization Data
AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): 7.5-7.6 (s, 1H, pyrazole-H), 7.4-7.5 (s, 1H, pyrazole-H), 5.0-5.2 (q, 1H, CH), 1.8-2.0 (d, 3H, CH₃), 9.5-11.0 (br s, 1H, COOH).
¹³C NMR (CDCl₃)δ (ppm): 175-178 (C=O), 140-142 (pyrazole-CH), 128-130 (pyrazole-CH), 92-94 (C-Br), 55-58 (CH), 18-20 (CH₃).
FT-IR (KBr)ν (cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1700-1720 (s, C=O stretch), 1400-1450 (m, C-N stretch), 1200-1300 (m, C-O stretch), 600-700 (m, C-Br stretch).
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₇H₈BrN₂O₂: 232.97.
Melting Point To be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or base.Extend the reaction time and monitor by TLC. If necessary, add an additional 0.5 eq. of base.
Low Yield Incomplete extraction or premature precipitation of the carboxylate salt.Ensure the aqueous layer is thoroughly extracted. Avoid overly concentrating the reaction mixture before acidification if the carboxylate salt is poorly soluble.
Oily Product After Work-up Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Attempt recrystallization from a different solvent system. If oiling out persists during recrystallization, try dissolving in a good solvent and adding an anti-solvent slowly.[7]
Difficulty in Purification Co-eluting impurities.If recrystallization is ineffective, consider purification by column chromatography on silica gel, potentially with a mobile phase containing a small amount of acetic acid to suppress tailing.[7]

Conclusion

The base-catalyzed hydrolysis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate provides a reliable and high-yielding route to the corresponding carboxylic acid, a key intermediate for further synthetic diversification in drug discovery. The protocol described herein, along with the troubleshooting guide and characterization data, offers a comprehensive resource for researchers in the field.

References

  • Chemguide. Hydrolysis of Esters. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-486.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 3-15.
  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024).
  • IntechOpen. (2022).
  • ACS Medicinal Chemistry Letters. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (2025).

Sources

Method

Application Note &amp; Protocols: Strategic N-alkylation for the Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Abstract This document provides a comprehensive technical guide for the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a valuable substituted pyrazole intermediate for pharmaceutical and agrochemical research....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a valuable substituted pyrazole intermediate for pharmaceutical and agrochemical research. We delve into the mechanistic principles of pyrazole N-alkylation, offering two field-proven, detailed protocols that leverage different base systems. The guide emphasizes the rationale behind experimental choices, from solvent and base selection to reaction monitoring and purification, ensuring robust and reproducible outcomes. This application note is designed for researchers, chemists, and drug development professionals seeking to master this critical synthetic transformation.

Introduction: The Significance of the N-Alkyl Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrazole ring. N-alkylation is a fundamental strategy for introducing molecular diversity, modulating pharmacokinetic properties, and fine-tuning the interaction of the molecule with its biological target.[3]

The target molecule, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, incorporates three key features:

  • A 4-bromo substituent: Provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

  • An N1-propanoate ester chain: Introduces a chiral center and a functional group that can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid.

  • The pyrazole core: A stable aromatic heterocycle known for its ability to participate in hydrogen bonding and other key intermolecular interactions.[3]

Mastering the regioselective and efficient N-alkylation of pyrazoles is therefore a critical skill for synthetic chemists in the life sciences.[2][4]

The Chemistry of Pyrazole N-Alkylation: A Mechanistic Overview

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The pyrazole anion, generated by deprotonation with a suitable base, acts as the nucleophile, attacking an alkyl electrophile (in this case, ethyl 2-bromopropanoate).

For unsymmetrical pyrazoles, a primary challenge is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers that can be difficult to separate.[5][6] The outcome is governed by a delicate interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[3][6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[6]

  • Base and Solvent System: The choice of base and solvent is paramount. A strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent fully deprotonates the pyrazole, forming a "free" pyrazolate anion. In contrast, weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, and the nature of the cation and solvent polarity can significantly influence the reaction pathway.[6][7] Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often employed to facilitate these reactions.[6]

A Note on the Target Synthesis: For the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, the starting material, 4-bromo-1H-pyrazole, is symmetrical. Therefore, alkylation at the N1 or N2 position results in the same product, simplifying the synthetic challenge and eliminating the issue of N1/N2 regioisomerism.

General Reaction Scheme

The overall transformation is depicted below.

Caption: General synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Experimental Protocols

Two distinct protocols are presented, showcasing the use of a mild carbonate base and a strong hydride base.

Protocol A: N-Alkylation using Potassium Carbonate (K₂CO₃)

This method is often preferred for its operational simplicity and the use of a less hazardous base. It is a reliable starting point for many pyrazole alkylations.[6]

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 - 3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl 2-bromopropanoate is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a potential reproductive toxin; handle with care and avoid inhalation or skin contact.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile or DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

  • Begin stirring the suspension. Add ethyl 2-bromopropanoate (1.1 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solid with a small amount of ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol B: N-Alkylation using Sodium Hydride (NaH)

This protocol employs a strong, irreversible base and is suitable for less reactive systems or when rigorous anhydrous conditions are desired.[6][8]

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • Ethyl 2-bromopropanoate (1.05 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-neck flask, septa, nitrogen/argon line, syringes

Safety Precautions:

  • Extreme Caution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper Schlenk line techniques.

  • Handle NaH in a fume hood away from any sources of ignition.

  • The quenching step must be performed slowly and with cooling.

Step-by-Step Procedure:

  • Weigh the required amount of NaH (60% dispersion) into a dry Schlenk flask under an inert atmosphere.

  • Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe. Dry the remaining NaH powder under a stream of inert gas.

  • Add anhydrous DMF or THF via syringe to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a separate flask with a minimal amount of anhydrous DMF or THF.

  • Slowly add the pyrazole solution dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Cool the resulting pyrazolate solution back down to 0 °C.

  • Slowly add ethyl 2-bromopropanoate (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Summary and Workflow

The choice between these protocols depends on the scale of the reaction, available equipment, and safety considerations.

ParameterProtocol A (K₂CO₃)Protocol B (NaH)Rationale & Field Insights
Base Strength Weak (pKa of HCO₃⁻ ≈ 10.3)Strong (pKa of H₂ ≈ 36)K₂CO₃ is sufficient for deprotonating pyrazole (pKa ≈ 14.2) but establishes an equilibrium. NaH provides fast, irreversible deprotonation.
Safety Relatively safe, easy to handle.High Hazard. Flammable, water-reactive.Protocol A is recommended for routine synthesis and teaching labs. Protocol B requires expertise in handling air-sensitive reagents.
Conditions Standard glassware, heating.Inert atmosphere (N₂/Ar), Schlenk line.The need for an inert atmosphere with NaH adds complexity to the experimental setup.
Workup Simple filtration and extraction.Careful, slow quenching required.The quenching of excess NaH is a critical and potentially hazardous step that must be performed with care.
Typical Yield Good to Excellent (75-95%)Excellent (>90%)NaH often provides slightly cleaner reactions and higher yields due to the irreversible formation of the nucleophile.
Solvent MeCN, DMFDMF, THFAnhydrous grade solvents are critical for Protocol B to prevent premature quenching of the NaH.
General Experimental Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Product Characterization

The identity and purity of the final product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the successful attachment of the propanoate chain to the pyrazole nitrogen and the presence of all expected carbon and proton signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • TLC/LC-MS: To assess the purity of the final product.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2026). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Switching pyrazole N-alkylation regioselectivity. (2025). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • N-ALKYLATION OF PYRAZOLES WITH MANNICH BASES... (2002). Chemistry of Heterocyclic Compounds. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (2010). Synlett. [Link]

  • Pyrazole. (2018). SlideShare. [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2021). PLOS ONE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate synthesis

Technical Support Center: Yield Optimization for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Synthesis Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you under...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that the alkylation of pyrazoles is a fundamental transformation in medicinal chemistry. However, the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate presents unique mechanistic challenges that frequently result in suppressed yields, stalled conversions, or complex impurity profiles.

This guide is engineered to move beyond generic protocols. We will dissect the causality behind common experimental failures and provide self-validating, highly optimized methodologies to ensure robust, scalable yields.

Core Mechanistic Workflow

To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The primary yield-killer in this synthesis is not poor nucleophilicity, but rather the base-catalyzed degradation of your alkylating agent.

Workflow SM1 4-Bromo-1H-pyrazole (Nucleophile) Anion Pyrazolate Anion (Active Intermediate) SM1->Anion Deprotonation SM2 Ethyl 2-bromopropanoate (Electrophile) Product Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (Desired SN2 Product) SM2->Product Byproduct Ethyl Acrylate (E2 Elimination Byproduct) SM2->Byproduct Base-Catalyzed E2 (Yield Killer) Base Cs2CO3 in DMF (Mild Base/Polar Aprotic) Base->Anion Anion->Product SN2 Alkylation (Favored by NaI)

Reaction pathway detailing the desired SN2 alkylation versus competing E2 elimination.

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction stalls at 50-60% conversion, and LC-MS shows unreacted 4-bromopyrazole. Adding more time or heat doesn't help. Where is my alkylating agent going? A: Your alkylating agent is likely being destroyed via E2 elimination. Ethyl 2-bromopropanoate possesses a highly acidic alpha-proton adjacent to the ester carbonyl. When exposed to strong bases (like NaH) or even moderate bases (like K₂CO₃) at elevated temperatures, the base will deprotonate this alpha-carbon, triggering a dehydrohalogenation (E2 elimination) that ejects the bromide ion and forms ethyl acrylate [1]. Because ethyl acrylate is volatile and non-nucleophilic, your alkylating agent simply vanishes from the reaction matrix, stalling the conversion.

  • The Fix: Switch to a milder, more soluble base like Cesium Carbonate (Cs₂CO₃)[2]. Furthermore, pre-form the pyrazolate anion by stirring the pyrazole and base for 30 minutes before adding the electrophile. Finally, add the ethyl 2-bromopropanoate dropwise at 0°C to keep its local concentration low, heavily favoring the bimolecular SN2 attack over the E2 elimination.

Q2: I am seeing two distinct product spots on my TLC plate. Am I getting a mixture of N1 and N2 regioisomers? A: No. This is a classic misconception in pyrazole chemistry. 4-Bromo-1H-pyrazole possesses a plane of symmetry bisecting the C4-Br bond and the N1-N2 bond. Because the tautomeric pyrazolate anion is completely symmetric, alkylation at either nitrogen yields the exact same molecule: ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. If you are seeing two spots, you are likely observing one of three things:

  • Starting Material Impurities: If your starting material contains traces of 3-bromo-1H-pyrazole, that asymmetric molecule will yield true N1 and N2 regioisomers (1-alkyl-3-bromo and 1-alkyl-5-bromo derivatives).

  • Ester Hydrolysis: If your base is hygroscopic (wet K₂CO₃), trace water will hydrolyze the ester, giving you a highly polar baseline spot corresponding to 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • Chiral Resolution: Ethyl 2-bromopropanoate is chiral. If you are using a chiral stationary phase or chiral shift reagents in NMR, you are simply observing the racemic mixture of enantiomers.

Q3: 4-bromopyrazole seems much less reactive than unsubstituted pyrazole. How do I force the reaction to completion without increasing the temperature and risking E2 elimination? A: Your observation is mechanistically sound. The highly electronegative bromine atom at the C4 position exerts a strong inductive electron-withdrawing effect (EWG) across the heteroaromatic ring. This lowers the pKa of the pyrazole N-H[3], making it easier to deprotonate, but consequently making the resulting pyrazolate anion significantly less nucleophilic.

  • The Fix: Employ Finkelstein Catalysis . Add 10 mol% of anhydrous Sodium Iodide (NaI) to the reaction mixture. The iodide ion will undergo a rapid, reversible SN2 reaction with ethyl 2-bromopropanoate to form ethyl 2-iodopropanoate in situ. Iodine is a far superior leaving group, which drastically lowers the activation energy required for the weakened pyrazolate nucleophile to attack, driving the reaction to >90% completion at room temperature.

Quantitative Data: Condition Optimization Matrix

To summarize the causality discussed above, the following table outlines the empirical outcomes of various reaction conditions.

Base (Equiv)SolventTemp ProfileAdditiveTypical YieldPrimary Failure Mode / Observation
NaH (1.2)THF0°C to RTNone< 40%Severe E2 elimination; electrophile consumed rapidly.
K₂CO₃ (2.0)ACNReflux (82°C)None50-60%Competing elimination & thermal degradation.
K₂CO₃ (2.0)EtOHReflux (78°C)None45-55%Transesterification risks; sluggish kinetics.
Cs₂CO₃ (1.5)DMF0°C to RTNone75-85%Clean reaction; minor unreacted starting material.
Cs₂CO₃ (1.5) DMF 0°C to RT NaI (10 mol%) > 92% Highly optimized SN2 pathway; complete conversion.

Self-Validating Experimental Protocol

This protocol is engineered to bypass the E2 elimination and nucleophilicity issues detailed above. It utilizes Finkelstein catalysis and thermal control to ensure maximum SN2 efficiency.

Reagents Required (10 mmol scale):

  • 4-Bromo-1H-pyrazole: 1.47 g (10.0 mmol, 1.0 eq)

  • Ethyl 2-bromopropanoate: 1.42 mL (11.0 mmol, 1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, anhydrous): 4.88 g (15.0 mmol, 1.5 eq)

  • Sodium Iodide (NaI, anhydrous): 0.15 g (1.0 mmol, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Methodology:

  • Preparation & Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add 4-bromo-1H-pyrazole (1.47 g), anhydrous Cs₂CO₃ (4.88 g), anhydrous NaI (0.15 g), and anhydrous DMF (20 mL).

  • Anion Maturation: Stir the resulting suspension at room temperature (20-25°C) for 30 minutes. Self-Validation Step: The mixture will transition to a slightly opaque, pale-yellow suspension as the pyrazolate anion is generated.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Electrophile Addition: Using a syringe pump or an addition funnel, add ethyl 2-bromopropanoate (1.42 mL) dropwise over a period of 15 to 20 minutes. Causality: Slow addition at 0°C prevents spikes in electrophile concentration, mitigating the base-catalyzed E2 elimination to ethyl acrylate.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir vigorously for 12 to 16 hours under inert atmosphere.

  • Reaction Quench & Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Causality: LiCl washing is highly effective at partitioning residual DMF out of the organic phase. Wash once with brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Purify via flash column chromatography (Hexanes/EtOAc) if analytical purity is required.

References

  • European Patent Office. 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS. Google Patents.
  • US Patent Office. Preparation of alpha, beta-unsaturated carbonyl compounds (US4617405A). Google Patents.
  • Afzal et al. PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate.

Sources

Optimization

Process R&amp;D Support Center: Scale-Up of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and operational challenges encountered when scaling the N-alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and operational challenges encountered when scaling the N-alkylation of 4-bromo-1H-pyrazole with ethyl 2-bromopropanoate from the bench to the pilot plant.

This resource moves beyond basic synthetic procedures, offering mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your process is robust, safe, and high-yielding.

Part 1: Mechanistic Insights & The "Regioselectivity Myth"

A common concern during the N-alkylation of pyrazoles is controlling N1 versus N2 regioselectivity, which often results in a complex mixture of isomers that are difficult to separate on a large scale[1].

Expert Insight: For the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, regioselectivity is a non-issue . Because 4-bromo-1H-pyrazole is symmetrically substituted at the 4-position (with the 3- and 5-positions being equivalent unsubstituted carbons), the molecule possesses local symmetry[2]. Alkylation at either nitrogen atom yields the exact same target molecule. Therefore, process optimization should strictly focus on maximizing conversion, controlling exotherms, and suppressing side reactions, rather than tuning regiocontrol.

Part 2: Troubleshooting FAQs

Q1: I am observing significant amounts of ethyl acrylate and low product yield. What is happening?

A: You are observing E2 Elimination . Ethyl 2-bromopropanoate is highly susceptible to base-promoted dehydrohalogenation[3]. If you are using strong bases (e.g., NaH, KOtBu) or elevated temperatures (>50 °C), the elimination pathway outcompetes the desired SN2 substitution, consuming your alkylating agent and generating ethyl acrylate and HBr[3].

  • Solution: Switch to a milder, heterogeneous base like anhydrous K₂CO₃ and maintain the reaction temperature strictly below 30 °C.

Q2: My LC-MS shows a major byproduct with a mass 28 Da lower than the target product. How do I prevent this?

A: This mass difference corresponds to the loss of an ethyl group, indicating Ester Hydrolysis . Trace water in hygroscopic bases (like K₂CO₃) or aggressive aqueous workups causes saponification of the propanoate ester, yielding 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • Solution: Ensure strictly anhydrous conditions during the reaction. More importantly, filter off the basic K₂CO₃ salts before concentrating the reaction mixture or adding water. Use a pH-neutral buffer (e.g., saturated NH₄Cl) if an aqueous wash is mandatory.

Q3: The reaction stalls at 70% conversion on a 5-kg scale, but went to completion in the lab. Why?

A: This is a classic Mass Transfer Limitation . The K₂CO₃/MeCN system is heterogeneous[1]. On a larger scale, inadequate mixing reduces the effective surface area of the solid base, slowing down the deprotonation step.

  • Solution: Increase the agitation speed, use finely milled K₂CO₃ (325 mesh) to maximize surface area, or introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 5 mol% to shuttle the base into the organic phase.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during a 100-g scale optimization study.

SolventBase (Equiv)Temp (°C)Conversion (%)Target Product Yield (%)Ethyl Acrylate (Elimination)Propanoic Acid (Hydrolysis)
DMFNaH (1.2)0 to 25>996525%8%
MeCNK₂CO₃ (1.5)60 (Reflux)>995540%2%
MeCNK₂CO₃ (1.5)258582<5%<1%
MeCN K₂CO₃ (1.5) + PTC 25 >99 94 <2% <1%

Table 1: Impact of base, solvent, and temperature on yield and byproduct formation.

Part 4: Standard Operating Protocol (1-kg Scale)

This self-validating protocol utilizes a heterogeneous base system optimized for process safety and high yield, avoiding cryogenic conditions[4].

Objective: Synthesize ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate via SN2 alkylation while actively suppressing E2 elimination and ester hydrolysis.

Materials:

  • 4-bromo-1H-pyrazole: 1.0 kg (6.80 mol, 1.0 equiv)

  • Ethyl 2-bromopropanoate: 1.35 kg (7.48 mol, 1.1 equiv)

  • Potassium carbonate (anhydrous, 325 mesh): 1.41 kg (10.2 mol, 1.5 equiv)

  • Tetrabutylammonium bromide (TBAB): 110 g (0.34 mol, 0.05 equiv)

  • Acetonitrile (MeCN, anhydrous): 10 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Causality: Ensuring the reactor is completely dry prevents base-catalyzed ester hydrolysis.

  • Reagent Charging: Charge 10 L of anhydrous MeCN, followed by 1.0 kg of 4-bromo-1H-pyrazole and 110 g of TBAB. Stir at 250 rpm until dissolved.

  • Base Addition: Charge 1.41 kg of finely milled, anhydrous K₂CO₃. Causality: Milled K₂CO₃ combined with TBAB overcomes the mass transfer limitations inherent to heterogeneous mixtures, ensuring the deprotonation rate outpaces side reactions.

  • Controlled Alkylation: Cool the suspension to 10 °C. Begin the dropwise addition of ethyl 2-bromopropanoate (1.35 kg) over 2 hours. Causality: Controlled addition at a lowered temperature mitigates the exothermic deprotonation/alkylation and suppresses the thermal activation energy required for the E2 elimination of the α-bromo ester.

  • Reaction Maturation: Warm the reactor to 25 °C and stir for 12 hours. Validation Check: Pull an aliquot for HPLC analysis. Proceed only when 4-bromo-1H-pyrazole is <1% AUC.

  • Anhydrous Workup: Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Causality: Filtering prior to concentration removes the basic K₂CO₃, preventing saponification of the ester during the heating phase of solvent removal.

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford the crude product as a pale yellow oil.

  • Purification: Subject the crude oil to short-path vacuum distillation to isolate the pure target compound.

Part 5: Process Visualizations

Pathways SM 4-Bromo-1H-pyrazole + Ethyl 2-bromopropanoate Product Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (Target Product) SM->Product Mild Base (K2CO3) SN2, <30°C Elim Ethyl Acrylate + 4-Bromopyrazole (Elimination Byproduct) SM->Elim Strong Base / Heat E2 Elimination Hydrol 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid (Hydrolysis Byproduct) Product->Hydrol H2O / Base Saponification

Caption: Mechanistic pathways showing desired SN2 alkylation vs. E2 elimination and ester hydrolysis.

Workflow Start Issue: Low Yield on Scale-Up CheckConv Check Conversion via HPLC Start->CheckConv Incomplete Incomplete Conversion (Starting Material Remains) CheckConv->Incomplete SM > 5% Complete Complete Conversion (Product is Missing) CheckConv->Complete SM < 1% MassTransfer Mass Transfer Issue Increase agitation, mill base, or add PTC Incomplete->MassTransfer Elimination E2 Elimination Check LC-MS for Ethyl Acrylate Complete->Elimination High Base/Temp Hydrolysis Ester Hydrolysis Check aqueous layer for acid byproduct Complete->Hydrolysis Wet Base/Workup

Caption: Decision tree for diagnosing and resolving low yields during pyrazole scale-up operations.

References

  • ACS Publications - Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2] URL: [Link]

  • ACS Publications - Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements.[4] URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate in Synthetic Workflows

Executive Summary In the design of modern pharmaceuticals and agrochemicals, N-alkylated pyrazoles serve as critical structural motifs. Specifically, 2-(4-bromo-1H-pyrazol-1-yl)propanoates are highly versatile bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of modern pharmaceuticals and agrochemicals, N-alkylated pyrazoles serve as critical structural motifs. Specifically, 2-(4-bromo-1H-pyrazol-1-yl)propanoates are highly versatile bifunctional building blocks. The 4-bromo position provides an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propanoate ester enables downstream derivatization into amides, acids, or alcohols.

While the methyl and ethyl variants of this building block appear structurally interchangeable, their reactivity profiles differ significantly. This guide objectively compares the kinetic and thermodynamic behaviors of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate versus ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate , providing researchers with the experimental data needed to select the optimal reagent for their specific synthetic sequence.

Mechanistic Profiling: Sterics vs. Electronics

The fundamental reactivity difference between these two esters lies in their susceptibility to nucleophilic attack at the carbonyl carbon. Under standard conditions, ester cleavage proceeds via the BAc​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism [[1]](). The divergence in their reaction rates is governed by two primary factors:

  • Electronic Inductive Effects (+I): The ethyl group exerts a slightly stronger positive inductive (+I) effect compared to the methyl group. This electron donation subtly increases the electron density at the carbonyl carbon, making it less electrophilic. Consequently, the transition state complex during nucleophilic attack is less stabilized in the ethyl ester, raising the activation energy ( Ea​ ) and slowing the reaction 2.

  • Steric Hindrance: The formation of the tetrahedral intermediate requires the nucleophile (e.g., OH− ) to approach via the Bürgi-Dunitz trajectory. The additional methylene unit in the ethyl ester increases the steric bulk around the reaction center. This steric crowding further impedes the approach of nucleophiles, rendering the ethyl ester significantly more robust against unintended saponification or amidation 3.

G Substrate 2-(4-bromo-1H-pyrazol-1-yl) propanoate Ester Ester Cleavage (Methyl > Ethyl) Substrate->Ester Nucleophiles (OH-, R-NH2) Bromo Cross-Coupling (Suzuki/Buchwald) Substrate->Bromo Pd(0) Catalyst (Aryl-B(OH)2)

Orthogonal reactivity pathways of 4-bromopyrazole propanoates.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both esters across standard synthetic transformations. The data highlights the trade-off between lability (favoring methyl) and stability (favoring ethyl).

Property / Reactivity MetricMethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoateEthyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Relative Hydrolysis Rate ( krel​ ) 1.00 (Reference standard)~0.35 - 0.45
Direct Amidation Yield (Benzylamine, 80°C, 12h)> 85% (Proceeds cleanly)< 40% (Requires Lewis Acid activation)
Aqueous Base Stability (0.5M Na2​CO3​ , 90°C, 4h)~60% intact (Significant saponification)> 90% intact (Robust survival)
Steric Hindrance at Carbonyl LowModerate
Inductive Effect (+I) on Carbonyl WeakModerate (Decreases electrophilicity)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards to verify that the observed kinetic differences are due to inherent molecular reactivity rather than experimental artifacts.

Protocol A: Comparative Alkaline Hydrolysis Kinetics ( BAc​2 Pathway)

This protocol objectively measures the cleavage rate of the ester protecting groups.

Materials:

  • Substrates: Methyl and Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

  • Solvent: THF/Water (1:1 v/v)

  • Base: Lithium Hydroxide monohydrate ( LiOH⋅H2​O )

  • Internal Standard: Biphenyl (0.05 M)

Step-by-Step Workflow:

  • Preparation: In two separate 10 mL volumetric flasks, prepare 0.1 M solutions of the methyl and ethyl esters in THF/Water (1:1). Add Biphenyl to achieve a 0.05 M concentration in each flask.

  • Initiation: Equilibrate the flasks at 25°C. Add 1.1 equivalents of LiOH⋅H2​O to each flask simultaneously while stirring at 500 rpm. Start the timer.

  • Kinetic Sampling: At t=10,20,30,and 60 minutes, withdraw a 100 µL aliquot from each reaction.

  • Quenching: Immediately inject each aliquot into an HPLC vial containing 900 µL of an acidic quench solution (Acetonitrile with 0.1% Trifluoroacetic acid).

  • Self-Validation & Analysis: Analyze via HPLC-UV (254 nm). Validation Check: The peak area of the Biphenyl internal standard must remain constant (±2%) across all injections. If it varies, volumetric error has occurred, and the data point must be discarded. Calculate the conversion percentage by integrating the disappearance of the ester peak relative to the internal standard.

G Step1 1. Substrate Prep 0.1M in THF:H2O Step2 2. Base Addition 1.1 eq LiOH at 25°C Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 10, 20, 30m Step2->Step3 Step4 4. Quench & Analyze 0.1% TFA -> HPLC-UV Step3->Step4

Standardized workflow for comparative base-catalyzed hydrolysis kinetics.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Ester Preservation)

This protocol demonstrates how the choice of ester impacts survival during harsh cross-coupling conditions.

Step-by-Step Workflow:

  • Setup: Charge a Schlenk flask with the chosen ester (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2​ (0.05 mmol).

  • Solvent & Base: Add 4 mL of 1,4-Dioxane and 1 mL of 2.0 M aqueous Potassium Phosphate ( K3​PO4​ ). Causality Note: K3​PO4​ is chosen over NaOH to minimize baseline saponification, though the methyl ester will still exhibit partial cleavage.

  • Reaction: Degas via sparging with N2​ for 10 minutes. Heat the mixture to 90°C for 4 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. To validate mass balance, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude organic layer before solvent removal. Perform quantitative NMR (qNMR) on the crude mixture.

  • Observation: The ethyl ester will consistently show >90% preservation of the ester moiety in the qNMR spectra, whereas the methyl ester typically shows 20-40% conversion to the highly polar carboxylic acid byproduct (which is lost to the aqueous layer during workup if not re-acidified).

Strategic Selection Guide

The decision to utilize the methyl or ethyl variant should be dictated entirely by the downstream synthetic route:

  • Select Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate when:

    • Your immediate next step is the saponification of the ester to the free carboxylic acid. The methyl ester's lower activation energy ensures rapid, high-yielding deprotection under mild conditions (e.g., LiOH at room temp), preventing epimerization at the alpha-carbon.

    • You intend to perform a direct amidation with a primary amine.

  • Select Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate when:

    • The synthetic sequence requires the ester to survive multiple downstream steps, particularly transition-metal cross-couplings (Suzuki, Sonogashira) that utilize basic aqueous conditions at elevated temperatures. The steric bulk of the ethyl group acts as a kinetic shield, preserving the ester functionality for later-stage diversification.

References

  • Benchchem.A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate.
  • USDA Agricultural Research Service.Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions.
  • Environmental Protection Agency (EPA).Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • Indian Academy of Sciences.Kinetic studies in ester hydrolysis.

Sources

Comparative

Benchmarking Catalytic Systems for the Cross-Coupling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. The C4-bromo vector is primed for transition-metal-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. The C4-bromo vector is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl propanoate appendage provides a synthetic handle for downstream derivatization.

However, functionalizing this scaffold presents a unique set of chemoselective and kinetic challenges. This guide objectively benchmarks the performance of various catalytic systems for the cross-coupling of this substrate, providing researchers with causality-driven insights and self-validating experimental protocols.

Substrate Profiling & Mechanistic Causality

To rationally select a catalytic system, we must first deconstruct the inherent electronic and steric properties of the substrate:

  • The Oxidative Addition Bottleneck: The pyrazole ring is inherently electron-rich, particularly at the C4 position. This high electron density reduces the electrophilicity of the C-Br bond, raising the activation energy required for the oxidative addition of Pd(0)[1]. Consequently, first-generation catalysts with simple ligands often stall at this fundamental step.

  • Suppression of Protodehalogenation: Unprotected pyrazoles possess an acidic N-H proton that can form a pyrazolate anion, which is notorious for poisoning palladium catalysts and driving unwanted protodehalogenation side reactions[1]. Fortunately, the N1-alkylation in our substrate (the ethyl propanoate group) inherently masks this proton, significantly suppressing this degradation pathway.

  • The Chemoselectivity Challenge (Ester Preservation): While the N-alkylation solves the dehalogenation issue, it introduces an ester moiety that is highly sensitive to saponification. Utilizing strong bases (e.g., NaOH, KOH) at the elevated temperatures typically required to force sluggish cross-couplings will inevitably hydrolyze the ethyl ester to the corresponding carboxylic acid.

The Causality of Catalyst Selection: To achieve high yields, the catalytic system must feature highly electron-rich and sterically demanding ligands to accelerate oxidative addition[2], coupled with mild basic conditions (e.g., K3​PO4​ ) to preserve the ester functionality.

Catalyst System Benchmarking

We benchmarked three distinct catalytic systems for the model Suzuki-Miyaura cross-coupling of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate with phenylboronic acid.

Quantitative Performance Data
Catalytic SystemLigand ClassBase / SolventTemp (°C)Target Yield (%)Dehalogenation (%)Ester Hydrolysis (%)
System A: Pd(PPh3​)4​ Triphenylphosphine Na2​CO3​ / Toluene- H2​O 1003525<5
System B: XPhos Pd G2Buchwald Dialkylbiaryl K3​PO4​ / Dioxane- H2​O 8094 <2<2
System C: RuPhos Pd G2Buchwald Dialkylbiaryl K3​PO4​ / Dioxane- H2​O 8091 <2<2
System D: NiCl2​(dppp) Bidentate Phosphine K3​PO4​ / Toluene1006810<5

Analysis:

  • System A (Baseline): Simple catalysts like Pd(PPh3​)4​ fail to efficiently undergo oxidative addition with the electron-rich 4-bromopyrazole core[1]. The prolonged reaction times required lead to significant off-target dehalogenation.

  • Systems B & C (Gold Standard): Modern palladacycle precatalysts incorporating bulky, electron-rich Buchwald ligands (XPhos and RuPhos) easily overcome the oxidative addition barrier[2][3]. These reactions reach completion rapidly even at lower temperatures (80 °C), ensuring the ethyl ester remains completely intact.

  • System D (Base-Metal Alternative): Nickel catalysis offers a cost-effective alternative, though it requires higher temperatures and yields moderate conversion compared to the Buchwald systems.

Visualizing the Decision Matrix

CatalyticWorkflow Start Substrate: Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Cat1 System A: Pd(PPh3)4 Na2CO3, 100°C Start->Cat1 Cat2 System B: XPhos Pd G2 K3PO4, 80°C Start->Cat2 Cat3 System C: NiCl2(dppp) K3PO4, 100°C Start->Cat3 Out1 Sluggish Oxidative Addition High Dehalogenation Yield: <40% Cat1->Out1 Out2 Rapid Oxidative Addition Ester Preserved Yield: >90% Cat2->Out2 Out3 Moderate Conversion Cost-Effective Yield: ~70% Cat3->Out3

Fig 1: Catalytic pathway divergent outcomes for 4-bromopyrazole cross-coupling.

Self-Validating Experimental Protocol: XPhos Pd G2 System

This protocol utilizes System B , which provides the highest fidelity for this specific substrate. The procedure is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at every critical node.

Materials:

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, charge the pyrazole substrate, phenylboronic acid, K3​PO4​ , and XPhos Pd G2.

    • Self-Validation Check: The dry powder mixture should appear pale yellow, characteristic of the stable Pd(II) precatalyst.

  • Solvent Addition & Deoxygenation: Add the 1,4-dioxane and H2​O . Sparge the heterogeneous mixture with argon gas for 10 minutes.

    • Causality: The water is strictly required to dissolve the K3​PO4​ and generate the reactive boronate species necessary for transmetalation. Argon sparging prevents oxygen-driven homocoupling of the boronic acid.

  • Catalyst Activation & Heating: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Self-Validation Check: Within 10–15 minutes of heating, the solution will undergo a distinct color shift from pale yellow to a deep red/brown. This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active, monoligated Pd(0)-XPhos species[2].

  • In-Process Control (IPC) via LC-MS: After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of acetonitrile, and analyze.

    • Self-Validation Check: Look for the complete disappearance of the starting material mass ( [M+H]+ 247/249, 1:1 isotopic ratio). The emergence of the product mass ( [M+H]+ 245) confirms successful coupling.

    • Chemoselectivity Check: Ensure the absence of the hydrolyzed carboxylic acid mass ( [M+H]+ 219/221). If this mass is detected, the reaction temperature is too high or the base concentration is too localized (ensure vigorous stirring).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (10 mL). Dry the organic layer over Na2​SO4​ , filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL
  • Synthesis of 1-(Methylsulfonylmethyl)
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles Source: Benchchem URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
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